
2-Ethoxy-6-methylpyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-6-methylpyridin-3-ol is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyridine, characterized by the presence of an ethoxy group at the second position and a methyl group at the sixth position on the pyridine ring, along with a hydroxyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-methylpyridin-3-ol typically involves the ethylation of 6-methylpyridin-3-ol. One common method is the reaction of 6-methylpyridin-3-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the ethylation process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high selectivity and minimal by-products. The use of flow reactors allows for better control over reaction parameters, leading to consistent and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethoxy-6-methylpyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-ethoxy-6-methylpyridine-3-one, while reduction could produce 2-ethoxy-6-methylpyridin-3-amine.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-6-methylpyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-6-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The ethoxy and methyl groups may modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-6-methylpyridin-3-ol: Similar structure but with an ethyl group instead of an ethoxy group.
6-Methylpyridin-3-ol: Lacks the ethoxy group, making it less lipophilic.
2-Methoxy-6-methylpyridin-3-ol: Contains a methoxy group instead of an ethoxy group, which may alter its reactivity and biological activity.
Uniqueness: 2-Ethoxy-6-methylpyridin-3-ol is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical and physical properties. These modifications can enhance its stability, solubility, and potential interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H11NO2 |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
2-ethoxy-6-methylpyridin-3-ol |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8-7(10)5-4-6(2)9-8/h4-5,10H,3H2,1-2H3 |
InChI-Schlüssel |
IWQQSBHTJZVAPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=N1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol](/img/structure/B13218263.png)

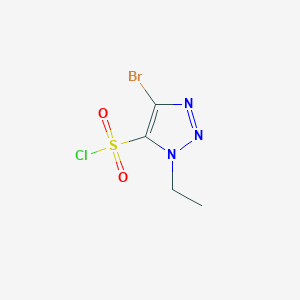
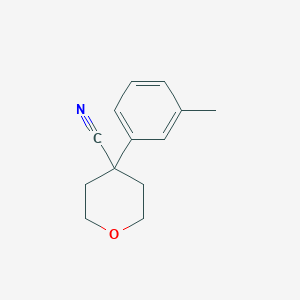
![2-[1-(Aminomethyl)-2-methylcyclopentyl]butan-2-ol](/img/structure/B13218285.png)
![{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13218294.png)
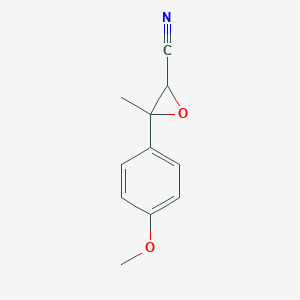
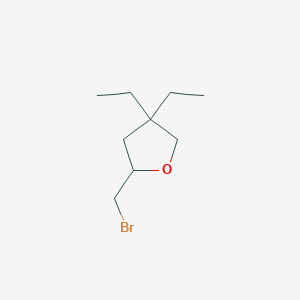
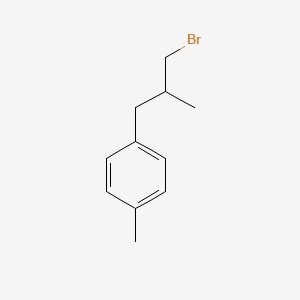
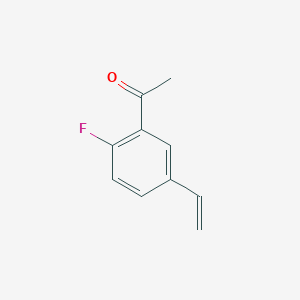
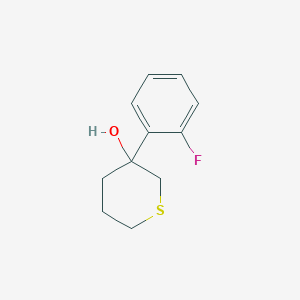
![2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine](/img/structure/B13218327.png)
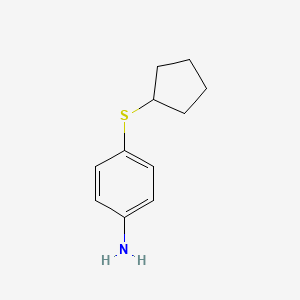
![tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13218352.png)
